ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrobenzamido group, and an ethylthiophene carboxylate group
Preparation Methods
The synthesis of ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Nitration of Benzamide: The benzamide derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The benzylpiperazine and nitrated benzamide are coupled under appropriate conditions to form the intermediate compound.
Thienyl Carboxylation: The intermediate is then reacted with ethylthiophene-3-carboxylate in the presence of a coupling agent to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity: The compound has shown promising results in antimicrobial assays, indicating potential use as an antibacterial or antifungal agent.
Molecular Modeling: It is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound also contains a benzylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and is used in molecular modeling studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[4-(4-benzylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S/c1-3-21-17-22(27(33)36-4-2)26(37-21)28-25(32)20-10-11-23(24(16-20)31(34)35)30-14-12-29(13-15-30)18-19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15,18H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNNNMDGGSGDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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